![molecular formula C14H21NO3 B14394158 4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 89479-82-3](/img/structure/B14394158.png)
4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a diethoxyethyl group in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism by which 4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Pyran: A six-membered ring containing one oxygen atom.
Pyrazole: A five-membered ring with two nitrogen atoms.
Uniqueness
4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity compared to simpler heterocycles .
Propriétés
Numéro CAS |
89479-82-3 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
4-(2,2-diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine |
InChI |
InChI=1S/C14H21NO3/c1-3-16-13(17-4-2)10-11-7-9-18-12-6-5-8-15-14(11)12/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3 |
Clé InChI |
SHDDIPNNNQDFJG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC1CCOC2=C1N=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)
![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
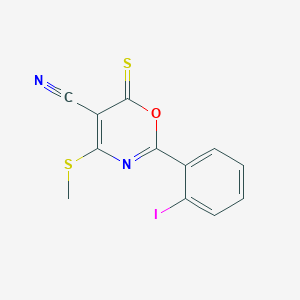
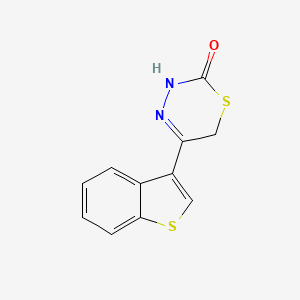
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
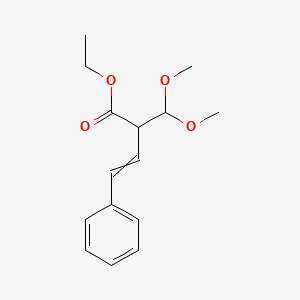

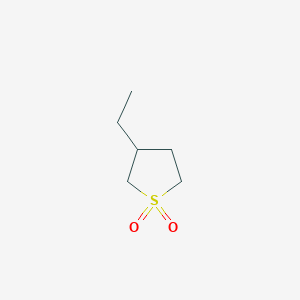
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)

![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)
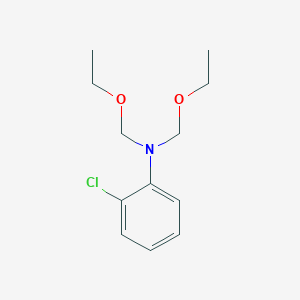

![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
